1-(3-Ethoxypropyl)imidazolidine-2,4,5-trione
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Overview
Description
Preparation Methods
The synthesis of 1-(3-Ethoxypropyl)imidazolidine-2,4,5-trione typically involves the reaction of imidazolidine-2,4,5-trione with 3-ethoxypropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
1-(3-Ethoxypropyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(3-Ethoxypropyl)imidazolidine-2,4,5-trione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-Ethoxypropyl)imidazolidine-2,4,5-trione involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways . The specific pathways involved depend on the context of its use in research or therapeutic applications .
Comparison with Similar Compounds
1-(3-Ethoxypropyl)imidazolidine-2,4,5-trione can be compared with other imidazolidine-2,4,5-trione derivatives, such as:
- 1-(2-Hydroxyethyl)imidazolidine-2,4,5-trione
- 1-(3-Methoxypropyl)imidazolidine-2,4,5-trione
- 1-(4-Butoxybutyl)imidazolidine-2,4,5-trione
These compounds share a similar core structure but differ in their substituents, which can influence their chemical properties and applications .
Properties
IUPAC Name |
1-(3-ethoxypropyl)imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-2-14-5-3-4-10-7(12)6(11)9-8(10)13/h2-5H2,1H3,(H,9,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEJVRGNWQXNMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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